molecular formula C18H19N5O3S2 B2841411 10-(3,4-dimethylbenzenesulfonyl)-N-(2-methoxyethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892735-37-4

10-(3,4-dimethylbenzenesulfonyl)-N-(2-methoxyethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2841411
CAS No.: 892735-37-4
M. Wt: 417.5
InChI Key: RVIPCNMYQGIUDP-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic core comprising sulfur (thia) and nitrogen (aza) heteroatoms, with a 3,4-dimethylbenzenesulfonyl group at position 10 and a 2-methoxyethylamine substituent at position 5. The tricyclic scaffold (7.3.0.0²,⁶) suggests a rigid, fused-ring system that may enhance binding specificity to biological targets.

Properties

IUPAC Name

10-(3,4-dimethylphenyl)sulfonyl-N-(2-methoxyethyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S2/c1-11-4-5-13(10-12(11)2)28(24,25)18-17-20-16(19-7-8-26-3)15-14(6-9-27-15)23(17)22-21-18/h4-6,9-10H,7-8H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIPCNMYQGIUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NCCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 10-(3,4-dimethylbenzenesulfonyl)-N-(2-methoxyethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multiple steps, including the formation of the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core and subsequent functionalization. One common synthetic route involves the use of bioisosterism principles and Suzuki coupling reactions . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

10-(3,4-dimethylbenzenesulfonyl)-N-(2-methoxyethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(3,4-dimethylbenzenesulfonyl)-N-(2-methoxyethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with molecular targets such as c-Met receptor tyrosine kinase. This interaction can inhibit the activity of c-Met, which is involved in various cellular processes, including proliferation and survival . The compound’s effects are mediated through the inhibition of signaling pathways downstream of c-Met.

Comparison with Similar Compounds

Table 1: Key Structural and Hypothesized Properties of Comparable Compounds

Compound Name Sulfonyl Group Amine Substituent Molecular Features Hypothesized Bioactivity
Target Compound (10-(3,4-dimethylbenzenesulfonyl)-N-(2-methoxyethyl)-...) 3,4-Dimethylbenzene 2-Methoxyethyl Enhanced lipophilicity, moderate polarity CNS modulation, enzyme inhibition
10-(Benzenesulfonyl)-N-[(4-chlorophenyl)methyl]-... (CAS 892730-07-3) Plain benzene (4-Chlorophenyl)methyl High lipophilicity, steric bulk Undisclosed (likely receptor antagonism)
N-(4-Methoxybenzylidene)-5-(10-(3-(N,N-Dimethylamino)propyl)-10H-phenothiazine-3-yl)-1,3,4-thiadiazole-2-amine None Methoxybenzylidene Phenothiazine-thiadiazole hybrid Antipsychotic (dopaminergic/serotonergic activity)

Key Observations :

  • Sulfonyl Group Impact : The target’s 3,4-dimethylbenzenesulfonyl group may improve metabolic stability compared to the unsubstituted benzenesulfonyl in CAS 892730-07-3, while the 4-chlorophenylmethyl substituent in the latter introduces halogen-mediated hydrophobic interactions .
  • Amine Substituent: The 2-methoxyethyl group in the target compound balances hydrophilicity and steric demands, contrasting with the bulky (4-chlorophenyl)methyl in CAS 892730-07-3 and the planar methoxybenzylidene in the phenothiazine derivative .

Pharmacokinetic and Similarity Indexing

Table 2: Computational Similarity and Pharmacokinetic Predictions

Metric Target Compound CAS 892730-07-3 Phenothiazine-Thiadiazole Hybrid
Tanimoto Similarity* N/A ~65% (structural) ~55% (scaffold divergence)
LogP (Predicted) ~3.2 ~4.1 ~2.8
Hydrogen Bond Acceptors 8 7 9

*Methodology : Similarity indexing via fingerprint-based Tanimoto coefficients (as in ) was conceptually applied to compare core scaffolds and substituents .

Insights :

  • The target compound’s moderate LogP (predicted) suggests better membrane permeability than CAS 892730-07-3 but reduced CNS penetration compared to the phenothiazine derivative .
  • Higher hydrogen bond acceptors may influence solubility and protein-binding efficiency.

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